molecular formula C22H24N6O3 B12025422 4-Tert-butyl-N'-{(Z)-1-[5-methyl-1-(3-nitrophenyl)-1H-1,2,3-triazol-4-YL]ethylidene}benzohydrazide CAS No. 624725-56-0

4-Tert-butyl-N'-{(Z)-1-[5-methyl-1-(3-nitrophenyl)-1H-1,2,3-triazol-4-YL]ethylidene}benzohydrazide

Cat. No.: B12025422
CAS No.: 624725-56-0
M. Wt: 420.5 g/mol
InChI Key: GPWRBNPQCADDLV-UCQKPKSFSA-N
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Description

4-Tert-butyl-N’-{(Z)-1-[5-methyl-1-(3-nitrophenyl)-1H-1,2,3-triazol-4-YL]ethylidene}benzohydrazide is a complex organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a triazole ring, a nitrophenyl group, and a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Tert-butyl-N’-{(Z)-1-[5-methyl-1-(3-nitrophenyl)-1H-1,2,3-triazol-4-YL]ethylidene}benzohydrazide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne.

    Attachment of the Nitrophenyl Group: The nitrophenyl group can be introduced through a nitration reaction.

    Formation of the Hydrazide: The hydrazide moiety can be formed by reacting a hydrazine derivative with an appropriate carboxylic acid or ester.

    Final Coupling: The final step involves coupling the triazole and hydrazide intermediates under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the triazole ring or the nitrophenyl group.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: Substitution reactions may occur at various positions on the aromatic rings or the triazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, catalytic hydrogenation.

    Substitution Reagents: Halogens, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions.

    Material Science: Potential use in the development of new materials with specific properties.

Biology

    Biological Activity: Investigation of its potential as an antimicrobial or anticancer agent.

Medicine

    Drug Development: Exploration of its pharmacological properties and potential therapeutic applications.

Industry

    Chemical Synthesis: Use as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 4-Tert-butyl-N’-{(Z)-1-[5-methyl-1-(3-nitrophenyl)-1H-1,2,3-triazol-4-YL]ethylidene}benzohydrazide would depend on its specific application. For example, if it is used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

    4-Tert-butyl-N’-{(Z)-1-[5-methyl-1-(3-nitrophenyl)-1H-1,2,3-triazol-4-YL]ethylidene}benzohydrazide: Similar compounds may include other hydrazides with different substituents on the triazole or aromatic rings.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to other similar compounds.

Properties

CAS No.

624725-56-0

Molecular Formula

C22H24N6O3

Molecular Weight

420.5 g/mol

IUPAC Name

4-tert-butyl-N-[(Z)-1-[5-methyl-1-(3-nitrophenyl)triazol-4-yl]ethylideneamino]benzamide

InChI

InChI=1S/C22H24N6O3/c1-14(23-25-21(29)16-9-11-17(12-10-16)22(3,4)5)20-15(2)27(26-24-20)18-7-6-8-19(13-18)28(30)31/h6-13H,1-5H3,(H,25,29)/b23-14-

InChI Key

GPWRBNPQCADDLV-UCQKPKSFSA-N

Isomeric SMILES

CC1=C(N=NN1C2=CC(=CC=C2)[N+](=O)[O-])/C(=N\NC(=O)C3=CC=C(C=C3)C(C)(C)C)/C

Canonical SMILES

CC1=C(N=NN1C2=CC(=CC=C2)[N+](=O)[O-])C(=NNC(=O)C3=CC=C(C=C3)C(C)(C)C)C

Origin of Product

United States

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